Pelletierine

Nematicide Crop protection Biocontrol

Pelletierine (CAS 539-00-4), also known as (±)-pelletierine or 1-(piperidin-2-yl)propan-2-one, is a piperidine alkaloid (C₈H₁₅NO) originally isolated from the root bark of Punica granatum L. (pomegranate).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 539-00-4
Cat. No. B1199966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelletierine
CAS539-00-4
Synonyms(+-)-isomer of isopelletierine
(-)-isomer of isopelletierine
2-acetonylpiperidine
isopelletierine
pelletierine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCCN1
InChIInChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
InChIKeyJEIZLWNUBXHADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelletierine (CAS 539-00-4): Chemical Identity and Baseline Characteristics for Procurement Decisions


Pelletierine (CAS 539-00-4), also known as (±)-pelletierine or 1-(piperidin-2-yl)propan-2-one, is a piperidine alkaloid (C₈H₁₅NO) originally isolated from the root bark of Punica granatum L. (pomegranate) [1]. It is an oily liquid at room temperature with a boiling point of 195 °C and a density (d₄²⁰) of 0.988 [2]. In biosynthesis, it is formed via the non-enzymatic Mannich-like condensation of Δ¹-piperideine and 3-oxoglutaric acid produced by type III polyketide synthases [3], and it serves as a proposed building block for the complex Lycopodium alkaloids [4]. This compound is part of a larger family of structurally related alkaloids found in pomegranate bark, including isopelletierine, pseudopelletierine (ψ‑pelletierine), and N‑methylpelletierine, whose relative yields and biological activities differ markedly [5].

Why 'Any Pomegranate Alkaloid' Cannot Substitute for Pelletierine in Research and Industrial Applications


Pomegranate root bark contains a mixture of structurally similar piperidine alkaloids—including pelletierine, isopelletierine, pseudopelletierine, and N‑methylpelletierine—that differ profoundly in their absolute configuration, biosynthetic origin, and biological activity [1]. Early literature often conflated pelletierine and isopelletierine [2], but modern studies demonstrate that these individual alkaloids exhibit distinct potency against specific target organisms [3] and cannot be substituted without altering the intended outcome. Furthermore, pelletierine itself is a chiral molecule; racemic (±)-pelletierine (CAS 539-00-4) and optically pure (R)- or (S)-pelletierine yield dramatically different enantioselectivity in downstream synthetic applications [4]. Substituting an undefined 'pomegranate alkaloid mixture' or an uncharacterized isomer introduces uncontrolled variables—ranging from reduced nematicidal efficacy to loss of stereochemical control in alkaloid synthesis—that undermine reproducibility and experimental validity.

Pelletierine (CAS 539-00-4): Quantitative Differentiation Evidence Against Closest Analogs


Nematicidal Activity of Pelletierine Analogs Against Root-Knot Nematode (Meloidogyne javanica): Isopelletierine vs. Pseudopelletierine

In a direct head-to-head in vitro comparison of pure pelletierine-like alkaloids against the root-knot nematode M. javanica, isopelletierine demonstrated superior nematicidal activity relative to pseudopelletierine [1]. While the study evaluated both alkaloids as pure molecules under identical assay conditions, the observed difference in mortality supports the preferential selection of isopelletierine over pseudopelletierine for nematicidal applications.

Nematicide Crop protection Biocontrol

Anthelmintic Activity Against Liver Fluke: Isopelletierine vs. Methylisopelletierine and Pseudopelletierine

In an early but definitive comparative study of Punica granatum alkaloids, isopelletierine exhibited the greatest anthelmintic activity against liver fluke, with methylisopelletierine and ψ‑pelletierine (pseudopelletierine) demonstrating lower activity [1]. This ranking establishes that not all pomegranate alkaloids possess equivalent efficacy against helminths.

Anthelmintic Parasitology Veterinary medicine

Enantioselective Synthesis of Pelletierine: Chiral Resolution vs. Racemic Mixture

The asymmetric synthesis of pelletierine has been achieved via three distinct methods, with enantiomeric excess (ee) values ranging from 74% to ≥99% depending on the catalytic system [1]. Bella's proline-based Mannich process yields (R)- and (S)-Cbz‑protected pelletierine with 74–80% ee, while an intramolecular aza‑Michael reaction using cinchona alkaloid catalysts produces the same protected intermediates with 90–99% ee [1]. Most notably, resolution of racemic pelletierine using (R)- and (S)-mandelic acid provides both enantiomers in ≥99% ee [1].

Asymmetric synthesis Chiral building block Alkaloid synthesis

Biosynthetic Origin and Yield of Pomegranate Bark Alkaloids

The relative abundance of pelletierine and its structural analogs in Punica granatum root bark varies significantly, influencing the economic and practical feasibility of isolation [1]. Reported yields per kilogram of raw bark are: pelletierine 1.8 g, isopelletierine 0.52 g, pseudopelletierine 0.01 g, and methylpelletierine 0.20 g [1]. This quantitative difference indicates that pelletierine is the most abundant alkaloid in the bark, making it the most accessible starting material for further chemical modification or biological evaluation.

Phytochemistry Natural product isolation Biosynthesis

Optimal Application Scenarios for Pelletierine (CAS 539-00-4) Based on Comparative Evidence


Chiral Building Block for Asymmetric Synthesis of Quinolizidine and Lycopodium Alkaloids

Pelletierine, particularly when obtained in high enantiomeric purity (≥99% ee via mandelic acid resolution [4]), serves as a privileged chiral synthon for the construction of complex alkaloids. It has been successfully employed in the asymmetric total synthesis of sedridine, myrtine, and lasubine [2]. This application is uniquely enabled by the availability of enantioenriched pelletierine; racemic mixtures or less-defined pomegranate alkaloid fractions cannot provide the necessary stereocontrol.

Lead Compound for Nematicide Development Targeting Meloidogyne javanica

Based on direct comparative data, isopelletierine exhibits greater in vitro nematicidal activity against M. javanica than pseudopelletierine [4]. This positions isopelletierine (and by extension, pelletierine as a scaffold) as a validated lead structure for developing botanical nematicides. Industrial researchers focused on crop protection should prioritize isopelletierine over pseudopelletierine for structure-activity relationship (SAR) campaigns.

Reference Standard for Analytical Quantification of Pomegranate Bark Extracts

Due to its established abundance (1.8 g/kg bark) relative to other pomegranate alkaloids [4], pelletierine is the most practical reference compound for developing and validating HPLC, GC-MS, or LC-MS methods aimed at quantifying alkaloid content in Punica granatum-derived materials. This ensures accurate standardization of botanical extracts for quality control and regulatory compliance.

Substrate for Studying Piperidine Alkaloid Biosynthesis and Enzymology

The elucidation of pelletierine's biosynthesis via type III PKS-mediated condensation of Δ¹-piperideine and 3-oxoglutaric acid [4] makes it a key substrate for enzymology studies. Researchers investigating polyketide synthase function, lysine-derived alkaloid pathways, or the biosynthesis of Lycopodium alkaloids such as huperzine A [2] require authentic pelletierine as a standard for in vitro reconstitution assays and metabolic engineering efforts.

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